molecular formula C18H22FN B1599704 (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane CAS No. 274674-22-5

(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane

Cat. No. B1599704
M. Wt: 271.4 g/mol
InChI Key: PDTGGQHFGXMDGP-KRWDZBQOSA-N
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Description

(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane, also known as FMe-DAP, is an important chiral building block in the synthesis of various pharmaceuticals and agrochemicals. This compound belongs to the family of chiral amines, which are widely used in the synthesis of chiral drugs due to their high stereoselectivity and enantioselectivity.

Mechanism Of Action

The mechanism of action of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is not well understood, but it is believed to act as a chiral template in the synthesis of chiral drugs and agrochemicals. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a highly stereoselective and enantioselective chiral building block, which means that it can be used to control the stereochemistry of the final product. The chiral nature of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane allows it to interact selectively with other chiral molecules, which can lead to the formation of specific stereoisomers.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane. However, it is known that (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a relatively stable compound that is not expected to undergo significant metabolic transformations in vivo. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is also not expected to interact significantly with biological macromolecules, such as proteins or nucleic acids, due to its nonpolar nature.

Advantages And Limitations For Lab Experiments

One of the main advantages of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is its high stereoselectivity and enantioselectivity, which makes it an ideal chiral building block in the synthesis of chiral drugs and agrochemicals. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is also relatively easy to synthesize, and its synthesis can be scaled up for industrial production. However, one of the limitations of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is its high cost, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis, which has important applications in the pharmaceutical industry. Another potential direction is the synthesis of new chiral drugs and agrochemicals using (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane as a chiral building block. Finally, there is potential for the use of (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane in the development of new chiral sensors and materials for various applications.

Scientific Research Applications

(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For example, (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been used as a key intermediate in the synthesis of the antihypertensive drug (S)-amlodipine, which is a calcium channel blocker used for the treatment of hypertension and angina. (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has also been used in the synthesis of the herbicide flucetosulfuron, which is used to control weeds in rice fields. In addition, (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane has been used in the synthesis of various chiral ligands for asymmetric catalysis, which has important applications in the pharmaceutical industry.

properties

IUPAC Name

(2S)-1-fluoro-4-methyl-1,1-diphenylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTGGQHFGXMDGP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436716
Record name (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane

CAS RN

274674-22-5
Record name (S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-1-fluoro-4-methyl-1-diphenylpentane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
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(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
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(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
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(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
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(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Reactant of Route 6
(S)-(-)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane

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